molecular formula C18H19N3O5S2 B2944377 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-72-4

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2944377
CAS RN: 865159-72-4
M. Wt: 421.49
InChI Key: JQNWBKJFXAAGHX-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d]thiazole moiety, which is a heterocyclic compound that is often found in various pharmaceuticals due to its diverse biological activities . It also contains a sulfamoyl group, which is commonly found in drugs used to treat hypertension and edema.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfamoyl group and the electron-donating methoxy groups. The benzo[d]thiazole ring might undergo electrophilic substitution reactions .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity : A study by Priya et al. (2006) synthesized benzamide derivatives, showing significant antimicrobial activity. Compounds related to the chemical structure of interest demonstrated notable antibacterial and antifungal properties, highlighting its potential as an antimicrobial agent (Priya et al., 2006).

  • Anticancer Potential : Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, showing promising anticancer activity. Compounds structurally similar to the query chemical were found effective against certain cancer cell lines, suggesting a potential use in cancer research and treatment (Deep et al., 2016).

Photodynamic Therapy for Cancer Treatment

  • Photosensitizer Properties : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives, showing high singlet oxygen quantum yield and good fluorescence properties. These derivatives, similar to the compound of interest, could be significant for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Inhibition of Heat Shock Protein 70 (HSP70)

  • Cancer Research : Moghaddam et al. (2021) studied a novel derivative of sulfamethoxazole, exhibiting significant inhibitory effect against HSP70, a protein highly expressed in several cancers. Similar compounds could provide a new method for assessing inhibitory activity of ligands to HSP70, beneficial for cancer research (Moghaddam et al., 2021).

Synthesis and Characterization of Novel Derivatives

  • Chemical Synthesis : Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes of derivatives structurally related to the chemical of interest. Their study involved characterization, fluorescence properties, and anticancer activity, demonstrating the versatility of such compounds in chemical synthesis (Vellaiswamy & Ramaswamy, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many benzo[d]thiazole derivatives exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities .

properties

IUPAC Name

3-methoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-9-8-21-15-7-6-14(28(19,23)24)11-16(15)27-18(21)20-17(22)12-4-3-5-13(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNWBKJFXAAGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.